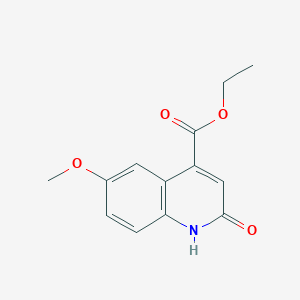

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Vue d'ensemble

Description

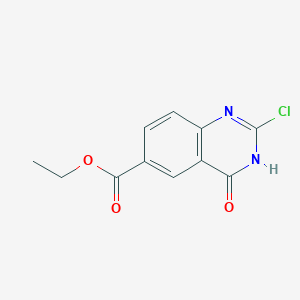

Le 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des quinoléines. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléine substitué par un ester éthylique, un groupe méthoxy et un groupe céto. Il présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique l'acylation de l'acide 4-méthoxyanthranilique avec du chloroformiate d'éthyle, suivie d'une cyclisation en milieu basique pour former le cycle quinoléine . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide et de bases comme l'hydroxyde de sodium ou le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont souvent mis en œuvre pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.

Réduction : Le groupe céto peut être réduit pour former un groupe hydroxyle.

Substitution : Le groupe ester éthylique peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.

Principaux produits formés

Oxydation : Formation de 6-hydroxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate.

Réduction : Formation de 6-méthoxy-2-hydroxy-1,2-dihydroquinoléine-4-carboxylate.

Substitution : Formation de divers dérivés quinoléiniques substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Le 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de dérivés quinoléiques plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine : Enquêté comme composé principal pour le développement de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle implique son interaction avec diverses cibles moléculaires. Il peut inhiber des enzymes telles que les topoisomérases et les kinases, qui sont essentielles à la réplication de l'ADN et à la division cellulaire. Le composé peut également interagir avec les récepteurs cellulaires, conduisant à la modulation des voies de signalisation impliquées dans la croissance cellulaire et l'apoptose .

Applications De Recherche Scientifique

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxylate d'éthyle

- 6-Méthyl-2-oxo-4-phényl-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle

- Acides 4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxyliques

Unicité

Le 6-méthoxy-2-oxo-1,2-dihydroquinoléine-4-carboxylate d'éthyle est unique en raison de la présence du groupe méthoxy en position 6, qui peut influencer son activité biologique et sa réactivité chimique. Ce motif de substitution le distingue des autres dérivés quinoléiques et peut conférer des propriétés pharmacologiques spécifiques .

Propriétés

IUPAC Name |

ethyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-12(15)14-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBJBGMPLMTKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301872 | |

| Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93257-70-6 | |

| Record name | NSC146831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)

![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)